6-Methylimidazo[2,1-b][1,3,4]thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBTAFRWOYLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37654-77-6 | |
| Record name | 6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Methylimidazo 2,1 B 1 2 3 Thiadiazole and Its Analogues
General Synthetic Routes to the Imidazo[2,1-b]nih.govresearchgate.netresearchgate.netthiadiazole Core
The construction of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring system is most commonly achieved through the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) precursor with a suitable C2 synthon, typically an α-haloketone.
The most prevalent and versatile method for the synthesis of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole core involves the Hantzsch-type condensation reaction between a 2-amino-5-(un)substituted-1,3,4-thiadiazole and an α-halo ketone, such as phenacyl bromide. researchgate.netresearchgate.netmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.netirjmets.comnih.gov The reaction proceeds through the initial formation of a hydrobromide salt intermediate, which is then neutralized to yield the final fused heterocyclic product. researchgate.netresearchgate.net
The general reaction scheme is as follows: A 2-amino-1,3,4-thiadiazole is reacted with an α-haloketone in a solvent. The resulting intermediate undergoes intramolecular cyclization via dehydration to form the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring system. mdpi.com The versatility of this method allows for the introduction of various substituents at the C2, C5, and C6 positions of the final molecule, depending on the substitution pattern of the starting materials. For instance, using substituted phenacyl bromides allows for the introduction of different aryl groups at the C6 position. researchgate.netirjmets.com
| 2-Amino-1,3,4-thiadiazole Reactant | α-Halo Ketone Reactant | Reaction Conditions | Product |
|---|---|---|---|
| 2-Amino-5-(1H-indol-3-yl)-1,3,4-thiadiazole | 2-Bromoethanone derivatives | Reflux in anhydrous ethanol for 24 hours | 3-(6-Phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-1H-indole hydrobromides nih.gov |
| 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles | Phenacyl or p-substituted phenacyl bromides | Boiling in dry ethanol | 6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles mdpi.com |
| 5-Cyclopropyl-1,3,4-thiadiazol-2-amine | 2-Bromo-1,2-(substituted aryl)ethanones | Not specified | 2-Cyclopropyl-6-(substituted aryl)-5-phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives ijpsr.com |
While the reaction with α-halo ketones is the most common, other strategies for the cyclization to form the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole core exist. One such method involves the acylation of a thiosemicarbazide (B42300) followed by dehydration using reagents like sulfuric acid or polyphosphoric acid to form a 5-substituted-2-amino-1,3,4-thiadiazole, which can then be further reacted as described above. nih.gov Another approach is the reaction of 2-amino-1,3,4-thiadiazoles with compounds other than α-halo ketones that can provide the necessary two-carbon unit for the imidazole (B134444) ring formation.
Specific Synthesis and Derivatization of 6-Methylimidazo[2,1-b]nih.govresearchgate.netresearchgate.netthiadiazole
The synthesis of the specific 6-methyl substituted analogue and its subsequent derivatization follows the general principles outlined above, with specific modifications to introduce the methyl group at the C6 position and to functionalize other positions of the heterocyclic core.
The synthesis of 6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives is achieved by using an α-halo ketone bearing a methyl group, such as chloroacetone (B47974) or bromoacetone, in the cyclization reaction with a 2-amino-1,3,4-thiadiazole. For example, the reaction of 2-bromo-6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole with various secondary alkyl amines has been reported to yield the corresponding 2-alkylamino derivatives. researchgate.net
The C5 position of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring is susceptible to electrophilic substitution reactions. mdpi.com This allows for the introduction of various functional groups at this position.
Formylation: C-5 formylation can be achieved using standard Vilsmeier-Haack conditions, which typically involve the use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). irjmets.com This introduces a formyl group (-CHO) at the C5 position, which can serve as a handle for further synthetic transformations.
Halogenation: Halogenation at the C5 position can be accomplished using reagents like bromine in acetic acid. researchgate.net This introduces a halogen atom, such as bromine, which can then participate in various cross-coupling reactions or be displaced by nucleophiles.
Thiocyanation: The introduction of a thiocyanate (B1210189) group at the C5 position has been reported by reacting the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole with potassium thiocyanate (KSCN) and bromine in acetic acid. researchgate.net
The C2 position of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring can also be functionalized, particularly through nucleophilic displacement reactions if a suitable leaving group is present. For instance, a bromo substituent at the C2 position can be displaced by various nucleophiles. The reaction of 2-bromo-6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole with secondary alkyl amines has been reported to yield 2-alkylamino derivatives. researchgate.net Similarly, reaction with piperazine (B1678402) has been shown to produce 1,4-bis-(6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)piperazine. researchgate.net
| Position | Reaction Type | Reagents and Conditions | Functional Group Introduced |
|---|---|---|---|
| C-5 | Formylation (Vilsmeier-Haack) | POCl₃, DMF | -CHO irjmets.com |
| C-5 | Bromination | Bromine in acetic acid | -Br researchgate.net |
| C-5 | Thiocyanation | KSCN, Bromine in acetic acid | -SCN researchgate.net |
| C-2 | Nucleophilic Substitution | Secondary alkyl amines | -NR₂ researchgate.net |
| C-2 | Nucleophilic Substitution | Piperazine | -N(CH₂CH₂)₂N- researchgate.net |
Advanced Synthetic Approaches
Advanced synthetic methodologies have been developed to enhance the efficiency, yield, and environmental friendliness of the synthesis of 6-methylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole and its derivatives. These approaches, including microwave-assisted synthesis and specific chemical transformations like the Mannich reaction, offer significant advantages over classical methods.
Microwave-Assisted Synthesis of Imidazo[2,1-b]tandfonline.comresearchgate.netresearchgate.netthiadiazoles
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of 2,6-disubstituted-imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazoles. The typical procedure involves the condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an appropriate α-bromo ketone under microwave irradiation. researchgate.net
This method is noted for its operational simplicity, reduced reaction times, and good yields of the final products. researchgate.net The use of microwave energy facilitates rapid heating of the reactants and solvent, leading to a significant rate enhancement for the cyclocondensation reaction. One-pot cascade processes under microwave irradiation have also been developed, further improving the efficiency and green credentials of the synthesis. tandfonline.com
The reaction involves heating a mixture of the starting materials, often in a solvent like ethanol or in a greener medium such as a polyethylene (B3416737) glycol (PEG)-water system. tandfonline.comresearchgate.net The products are typically characterized using spectroscopic methods like IR, NMR, and Mass spectrometry. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Analogues
| 2-Amino-1,3,4-thiadiazole Reactant | α-Bromo Ketone Reactant | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-benzyl-1,3,4-thiadiazole | 2-Bromo-1-phenylethanone | 2-Benzyl-6-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole | 10-15 min | Good | researchgate.net |
| 2-Amino-5-benzyl-1,3,4-thiadiazole | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-Benzyl-6-(4-methoxyphenyl)imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole | 10-15 min | Good | researchgate.net |
| 2-Amino-5-(4-nitrobenzyl)-1,3,4-thiadiazole | 2-Bromo-1-(4-bromophenyl)ethanone | 2-(4-Nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole | 10-15 min | Good | researchgate.net |
Mannich Reaction in Imidazo[2,1-b]tandfonline.comresearchgate.netresearchgate.netthiadiazole Derivatization
The Mannich reaction is a crucial carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of the imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole scaffold, this reaction serves as a key method for introducing diverse functional groups, leading to the synthesis of novel derivatives. researchgate.netbenthamdirect.com
Research has established that electrophilic substitution reactions on the imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole ring system preferentially occur at the C-5 position. nih.gov This regioselectivity is attributed to the electronic properties of the fused heterocyclic system. Consequently, the Mannich reaction provides a reliable route for the synthesis of 5-substituted derivatives.
The reaction typically involves treating the parent imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole with formaldehyde (B43269) and a primary or secondary amine, often in the presence of a catalytic amount of acid. benthamdirect.com This three-component condensation results in the formation of a C-N bond at the C-5 position, yielding a Mannich base. This derivatization is valuable for creating libraries of compounds with potentially varied biological activities. For instance, various secondary amines can be employed to furnish the corresponding 5-(aminomethyl)imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole derivatives. benthamdirect.com
Table 2: Example of Mannich Reaction for Derivatization of an Imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Analogue
| Imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Substrate | Amine | Reagents | Product | Reference |
|---|---|---|---|---|
| 6-(1-Benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole | Morpholine | Formaldehyde, Acetic Acid | 4-{[6-(1-Benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazol-5-yl]methyl}morpholine | benthamdirect.com |
| 6-(1-Benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole | Piperidine | Formaldehyde, Acetic Acid | 5-(Piperidin-1-ylmethyl)-6-(1-benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole | benthamdirect.com |
Structural Elucidation and Conformational Analysis of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the synthesis and purity of imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide complementary information to build a comprehensive picture of the molecular structure. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR spectra of imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole derivatives, protons on the aromatic and heterocyclic rings typically appear in distinct regions. For instance, in the spectrum of 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole, the imidazole (B134444) proton (H-5) is observed as a singlet at approximately 8.66 ppm. researchgate.net Protons of substituted phenyl groups and other aliphatic moieties are observed at their characteristic chemical shifts. researchgate.netnih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring in related derivatives show characteristic peaks in the range of 158 to 164 ppm. nih.gov In more complex structures, such as 5-Methoxy-3-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazol-2-yl]-5-methoxy-1H-indole, the numerous aromatic and heterocyclic carbons can be assigned based on their chemical environment. nih.gov Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a commonly used solvent for these NMR analyses. utq.edu.iqnih.gov
Table 1: Selected NMR Data for Imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole | 8.66 (1H, s, H-5), 7.86 (2H, d), 7.44 (2H, d), 7.28 (2H, d), 7.15 (2H, d), 4.37 (2H, s, -CH₂-), 2.29 (3H, s, CH₃) | Data not specified | researchgate.net |
| 5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazol-2-yl]-1H-indole | 12.03 (1H, bs, NH), 8.96 (1H, s, Ar-H), 8.25 (2H, d), 8.06-8.21 (3H, m, Ar-H), 7.62 (1H, d), 7.41-7.45 (1H, d), 6.94 (1H, dd), 3.86 (3H, s, OCH₃) | 158.1, 155.1, 145.6, 144.0, 142.4, 140.6, 131.6, 130.0, 124.8, 124.3, 124.1, 113.3, 113.0, 106.2, 102.2, 55.3 | nih.gov |
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The spectra of imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole derivatives typically show characteristic absorption bands. For example, C-H stretching vibrations for the aromatic rings are observed around 3026 cm⁻¹. researchgate.net The stretching vibrations for C=N and C=C bonds within the fused heterocyclic system and attached phenyl rings are generally found in the 1470-1525 cm⁻¹ region. researchgate.net The presence of specific substituents, such as a nitro group, would introduce additional characteristic bands.
Table 2: Key FT-IR Data for Imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole Derivatives
| Compound | Key Absorption Bands (cm⁻¹) | Source |
|---|---|---|
| 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole | 3026 (Ar C-H), 2909-2737 (Aliphatic C-H), 1525 (C=C), 1470 (C=N) | researchgate.net |
| 5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazol-2-yl]-1H-indole | 3609 (N-H) | nih.gov |
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds. For 2-methylthio-6-phenyl-imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole, the electron impact mass spectrum shows a molecular ion peak along with characteristic fragment ions. researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized molecules. mdpi.com
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimentally determined values are typically found to be in close agreement (within ±0.4%) with the theoretically calculated values, which confirms the molecular formula and purity of the derivatives. nih.govmdpi.com The structures of newly synthesized compounds are routinely confirmed by a combination of these spectroscopic techniques, including IR, NMR, mass spectrometry, and elemental analysis. researchgate.netresearchgate.net
X-ray Crystallographic Studies of Imidazo[2,1-b]utq.edu.iqnih.govnih.govthiadiazole Derivatives
X-ray crystallographic studies have shown that the fused imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole ring system is generally planar. In the case of 2-isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole, the fused-ring system is described as statistically planar, with a root-mean-square (r.m.s.) deviation of only 0.002 Å. nih.gov This planarity is a key feature of the core heterocyclic structure. Substituents attached to this core can adopt various orientations relative to the planar ring system. nih.gov
Table 3: Selected X-ray Crystallographic Data for Imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole Derivatives
| Compound | Planarity Assessment | Key Dihedral Angle | Source |
|---|---|---|---|
| 2-Isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole | Fused-ring system is statistically planar (r.m.s. deviation = 0.002 Å) | 4.52 (6)° (between the fused ring and the methoxybenzene ring) | nih.gov |
Intramolecular and Intermolecular Hydrogen Bonding Networks
The supramolecular architecture of 6-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives is significantly influenced by a network of weak non-covalent interactions, particularly intramolecular and intermolecular hydrogen bonds. While classical N-H···O or O-H···N hydrogen bonds are often absent unless specific functional groups are introduced, the crystal packing is predominantly stabilized by weak C-H···N, C-H···O, and C-H···S interactions, alongside π-π stacking. nih.govresearchgate.net
In the crystal structures of various 6-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, C-H···N hydrogen bonds are a recurring motif. nih.gov For instance, in the structure of 6-(2-Chlorophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole, molecules are linked by three distinct C-H···N hydrogen bonds, creating ribbons that feature alternating R²₂(8) and R⁴₄(18) ring motifs. nih.gov Similarly, 6-(4-fluoro-3-methoxyphenyl)-2-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole molecules are connected into centrosymmetric R²₂(8) dimers through C-H···N hydrogen bonds. nih.gov These interactions involve hydrogen atoms from the aryl or imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole core acting as donors and the nitrogen atoms of the imidazole ring acting as acceptors.
The table below details typical geometries for intermolecular hydrogen bonds observed in the crystal structures of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry of A |
| C(2) | H(2A) | N(4) | 0.93 | 2.59 | 3.498(3) | 163 | x, y, z |
| C(5) | H(5A) | N(1) | 0.93 | 2.65 | 3.524(3) | 156 | x-1, y, z |
| C(10) | H(10A) | N(4) | 0.93 | 2.68 | 3.483(3) | 144 | -x+1, -y+1, -z+1 |
Note: Data is representative and compiled from various crystallographic studies of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives. Exact values may vary between specific structures.
These hydrogen bonding networks, though individually weak, collectively contribute to the formation of robust one-, two-, or three-dimensional supramolecular assemblies. They often work in concert with other interactions like π-stacking to achieve a stable and dense crystal packing. nih.govnih.gov
Hirshfeld Surface and Energy Framework Analysis for Supramolecular Assembly
To quantitatively analyze the intermolecular interactions that govern the supramolecular assembly of 6-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, Hirshfeld surface analysis and energy framework calculations are employed. researchgate.net These computational tools provide profound insights into the nature and relative importance of various non-covalent contacts within the crystal lattice. nih.govnih.gov
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions. The surface is generated based on the electron distribution of a molecule, and properties such as the normalized contact distance (d_norm) are mapped onto it. The d_norm surface highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, blue spots representing longer contacts, and white areas denoting contacts around the van der Waals separation. nih.gov
The table below presents a typical breakdown of intermolecular contacts for an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative.
| Interaction Type | Contribution (%) |
| H···H | 29.0 - 31.5% |
| C···H / H···C | 20.3% |
| O···H / H···O | 39.1% |
| S···H / H···S | 21.1 - 35.3% |
| N···H / H···N | 24.3% |
| S···C / C···S | 9.7% |
Note: The percentage contributions are indicative and vary depending on the specific substituents on the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole core. nih.govnih.gov The O···H/H···O interactions are significant in derivatives containing oxygen atoms (e.g., methoxy (B1213986) or carbonyl groups).
These analyses show that H···H, S···H/H···S, and C···H/H···C contacts are major contributors to the crystal packing, underscoring the importance of van der Waals forces and weak hydrogen bonds in the absence of strong classical hydrogen bond donors. nih.govnih.gov
Energy Framework Analysis
Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecular pairs within the crystal lattice. This method uses quantum chemistry to compute the electrostatic, dispersion, repulsion, and total interaction energies, which can be visualized as frameworks. researchgate.net The thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy.
In the analysis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, the total interaction energy is often dominated by the dispersion component, with the electrostatic component being less significant but still crucial for directional interactions like hydrogen bonds. researchgate.net For example, π-π stacking interactions are characterized by large dispersion energies, appearing as thick cylinders in the energy framework diagram. Hydrogen bonding interactions show a balance of electrostatic and dispersion contributions. This detailed energy analysis allows for a hierarchical understanding of the forces driving the supramolecular assembly, confirming that a combination of directional hydrogen bonds and non-directional dispersion forces dictates the final crystal structure. researchgate.net
Computational and Theoretical Investigations of Imidazo 2,1 B 1 2 3 Thiadiazole Compounds
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com By calculating the electron density, DFT can elucidate various molecular properties and predict the behavior of compounds like those based on the imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole scaffold.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations have shown that the distribution of these orbitals is typically across the π-electron system. researchgate.net For instance, in some derivatives, the HOMO is concentrated on the sulfur and nitrogen atoms, while the LUMO is distributed over the carbon and other nitrogen atoms of the heterocyclic rings. researchgate.net This distribution is critical for understanding charge transfer within the molecule and its interactions with biological receptors. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole derivatives, MEP analyses can identify the nitrogen and oxygen atoms as common sites for electrophilic interactions due to their high electronegativity, which is crucial for hydrogen bonding and interactions with protein active sites. researchgate.netresearchgate.net
From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of the reactivity and stability of the molecule. nih.gov
Table 1: Key Chemical Reactivity Parameters Derived from DFT
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates the molecule's polarizability. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |
This table provides a conceptual overview of chemical reactivity parameters calculated from DFT.
Studies on various 1,3,4-thiadiazole derivatives have shown that these calculated parameters correlate well with their observed biological activities. nih.gov For example, a lower chemical hardness and higher electrophilicity index often correspond to enhanced biological interactions, as they facilitate charge transfer processes between the drug molecule and its biological target. nih.gov
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. ijpp.org.in This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of their activity.
For imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole derivatives, molecular docking studies have been performed against a wide range of biological targets to explore their potential as therapeutic agents. These studies predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For instance, derivatives of this scaffold have been docked against various enzymes to predict their efficacy as antitubercular, antifungal, and anti-HIV agents. researchgate.net Docking studies against Mycobacterium tuberculosis enzymes like Pantothenate synthetase have identified derivatives with high binding affinities, suggesting they could be potent anti-TB agents. Similarly, docking against HIV-1 protease has revealed that certain substitutions on the imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole ring, such as chloro and nitro groups, can significantly enhance the binding affinity. rjptonline.orgresearchgate.net In the context of cancer therapy, these compounds have been evaluated as inhibitors of kinases like Focal Adhesion Kinase (FAK), with docking studies helping to rationalize their antiproliferative effects. irjmets.comnih.gov
Table 2: Examples of Molecular Docking Studies on Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole Derivatives
| Compound Derivative | Protein Target | Predicted Activity | Docking Score (kcal/mol or other) |
| Substituted Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazoles | Pantothenate synthetase (M. tuberculosis) | Antitubercular | -9.7 to -10.8 |
| Substituted Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazoles | Glycylpeptide N-tetradecanoyl transferase (Candida albicans) | Antifungal | -10.4 to -10.8 |
| 2,6-disubstituted Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazoles | HIV-1 Protease | Anti-HIV | -89.44 to -117.41 (dock score) researchgate.net |
| Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 protein (GPC-3) | Anticancer (Hepatic) | -6.90 to -10.30 nih.gov |
This table is a representation of data found in the cited literature for various derivatives of the core scaffold.
These computational investigations are crucial for understanding the structure-activity relationships (SAR) of the imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole scaffold. researchgate.net By combining quantum chemical calculations with molecular docking, researchers can build robust models to predict the biological activity of novel compounds, thereby accelerating the drug discovery and development process.
Binding Affinity Calculations and Molecular Recognition
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. This method provides insights into the binding affinity, which is often represented by a docking score; more negative values typically indicate a higher binding affinity. For the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships.
Research has shown that substitutions on the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole ring system significantly influence its binding affinity for various proteins. For instance, derivatives with a methoxy (B1213986) substitution on the phenyl ring at the thiazole (B1198619) position and a nitro or chloro group on the phenyl ring at the 6th position of the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole core were found to have a high affinity for Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase proteins.
Specific docking studies have evaluated these derivatives against proteins relevant to antimicrobial and antifungal activities. The compounds 6a1 and 6d1 showed the highest affinity for the tubercular protein Pantothenate synthetase and the fungal protein Glycylpeptide N-tetradecanoyl transferase, suggesting their potential as anti-tubercular and anti-fungal agents. The docking scores indicated a significantly higher affinity for these targets compared to standard drugs like Isoniazid and fluconazole.
| Compound | Target Protein | Docking Score (kcal/mol) | Standard Drug | Standard Drug Docking Score (kcal/mol) |
|---|---|---|---|---|
| 6a1 | Pantothenate synthetase (Anti-tubercular) | -9.7 | Isoniazid | -5.6 |
| 6d1 | Pantothenate synthetase (Anti-tubercular) | -9.7 | Isoniazid | -5.6 |
| 6a1 | Glycylpeptide N-tetradecanoyl transferase (Anti-fungal) | -10.4 | Fluconazole | -7.3 |
| 6d1 | Glycylpeptide N-tetradecanoyl transferase (Anti-fungal) | -10.8 | Fluconazole | -7.3 |
Molecular Dynamics Simulations for Complex Structural Stability
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for evaluating the conformational stability of a ligand-protein complex obtained from molecular docking. mdpi.com For imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives, these simulations provide deeper insights into the dynamic behavior and stability of the compounds within the active site of a biological target. mdpi.comnih.gov
Studies on 1,3,4-thiadiazole derivatives, including the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole scaffold, have utilized MD simulations to confirm the stability of interactions with target proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and histone deacetylase 7 (HDAC7). mdpi.comnih.gov These simulations, often run for periods up to 100 nanoseconds, reveal that the protein-ligand complexes remain stable, with minimal deviations throughout the simulation trajectory. nih.gov
The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the complex. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the protein's active site. Furthermore, MD simulations can confirm the persistence of key binding interactions, such as hydrogen bonds, which are crucial for the ligand's inhibitory activity. nih.gov For example, simulations have shown that imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives can maintain stable hydrogen bonds with vital amino acid residues like LYS67 in the PIM-1 protein, which is critical for its inhibition.
In Silico Predictive Modeling
Prediction of Activity Spectra for Substances (PASS)
Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts the biological activity profile of a compound based on its structural formula. The algorithm works by comparing the structure of a new compound with a vast database of well-known biologically active substances. nih.gov The prediction is presented as a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). nih.gov Biological activities where Pa exceeds Pi are considered likely for the given compound.
The PASS tool can predict thousands of pharmacological effects, mechanisms of action, and specific toxicities. nih.gov For derivatives of the 1,3,4-thiadiazole family, PASS predictions have been used to identify high-potential bioactivities. This analysis has indicated strong potential for these compounds as antivirals and Mcl-1 antagonists. The PASS analysis, combined with other in silico methods, helps to screen and select the most promising compounds for further chemical synthesis and biological testing. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to assess the pharmacokinetic profile of a compound and its potential to be developed into a viable drug. For imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives, ADME parameters are computationally evaluated to determine their drug-likeness. nih.gov
Studies on various 1,3,4-thiadiazole and imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives have shown that these compounds generally exhibit acceptable ADME profiles. nih.govnih.gov The predictions often indicate good oral bioavailability, as many compounds are found to obey Lipinski's rule of five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. ADME studies on these derivatives have shown acceptable absorption and distribution properties, with no predicted toxicity or carcinogenicity for many of the tested compounds. nih.gov These in silico results suggest that imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives are promising candidates for further development as orally bioavailable drug-like molecules. nih.govnih.gov
Bioactivity Score Prediction
The bioactivity score of a compound is a computational prediction of its potential to interact with various major drug target classes. Web-based tools like Molinspiration are commonly used to calculate these scores based on a molecule's structure. nih.gov The score is calculated for targets including G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. nih.govnih.gov
The interpretation of the bioactivity score is generally as follows: a score greater than 0.0 indicates that the compound is likely to be active, a score between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 implies inactivity. texilajournal.comnih.gov
For a series of imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives, in silico analysis has been performed to predict their bioactivity scores. nih.gov The results of these predictions highlighted the compounds as promising drug candidates, showing moderate activity with bioactivity score values situated between -1.25 and -0.06. nih.gov This suggests that compounds based on the 6-Methylimidazo[2,1-b] nih.govtexilajournal.comthiadiazole scaffold possess a favorable profile for interacting with various biological targets, warranting further investigation.
Anticancer/Antiproliferative Research
The imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole scaffold has been a focal point of medicinal chemistry research due to its broad spectrum of pharmacological activities, including potent anticancer properties. The introduction of a methyl group at the 6-position, along with other substitutions, has led to the development of derivatives with significant cytotoxic and antiproliferative capabilities.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Derivatives of 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating a range of potencies.
Notably, a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides showed potent activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values in the range of 8.38–11.67 µM. nih.gov
Furthermore, various 1,3,4-thiadiazole derivatives, the core structure of the compounds of interest, have shown cytotoxicity against HT-29 (colon carcinoma) and HL-60 (human leukemia) cell lines. nih.gov The antiproliferative activity of this class of compounds has also been observed against A549 (lung carcinoma) cells. nih.govnih.gov
In the context of pancreatic cancer, a new series of imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives demonstrated relevant in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2 , Capan-1 , and Panc-1 . semanticscholar.org Specifically, compounds 9c and 9l from this series showed IC50 values ranging from 5.11 to 10.8 µM across these cell lines. semanticscholar.org
Additionally, studies on 1,3,4-thiadiazole derivatives have reported cytotoxic activity against the human lung adenocarcinoma cell line H1975 . nih.gov While extensive research has been conducted, specific cytotoxicity data for 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives against the SK-BR-3 breast cancer cell line is not extensively detailed in the reviewed literature.
| Compound/Derivative Series | Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides | MCF-7 | Breast Cancer | 8.38–11.67 µM | nih.gov |
| 1,3,4-Thiadiazole derivatives | HT-29 | Colon Carcinoma | Activity noted | nih.gov |
| 1,3,4-Thiadiazole derivatives | HL-60 | Leukemia | Activity noted | nih.gov |
| 1,3,4-Thiadiazole derivatives | A549 | Lung Carcinoma | Activity noted | nih.govnih.gov |
| Imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives (e.g., 9c, 9l) | SUIT-2 | Pancreatic Cancer | 5.11 to 10.8 µM | semanticscholar.org |
| Imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives (e.g., 9c, 9l) | Capan-1 | Pancreatic Cancer | 5.11 to 10.8 µM | semanticscholar.org |
| Imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives (e.g., 9c, 9l) | Panc-1 | Pancreatic Cancer | 5.11 to 10.8 µM | semanticscholar.org |
| 1,3,4-Thiadiazole derivatives | H1975 | Lung Adenocarcinoma | Activity noted | nih.gov |
Elucidation of Molecular Mechanisms of Action
The anticancer effects of 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives are underpinned by their ability to interfere with crucial cellular processes involved in cancer cell proliferation and survival.
Pim-1 Kinase: While direct inhibition of Pim-1 kinase by 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives is an area of ongoing investigation, structurally related imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, suggesting a potential mechanism for this class of compounds. semanticscholar.org
Focal Adhesion Kinase (FAK): A new class of imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole compounds has been evaluated as inhibitors of FAK phosphorylation. nih.gov The antiproliferative and antimigratory activity of certain derivatives was associated with the inhibition of phospho-FAK. nih.gov
CDK1: The bis-indole derivative, which shares structural similarities with the indole-substituted imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazoles, was reported as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) with an IC50 value of 0.86 µM. semanticscholar.org This suggests that CDK1 inhibition could be a relevant mechanism of action for this family of compounds.
Certain imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole-linked oxindoles have been identified as potent inhibitors of tubulin polymerization. This action disrupts microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.
Consistent with the inhibition of tubulin polymerization and certain kinases like CDK1, several imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase. For instance, one N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative caused an accumulation of MCF-7 cells in the G2/M phase (27.07% compared to 11.31% in control cells). nih.gov
A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with certain 6-methylimidazo[2,1-b]thiazole (B1607133) derivatives leads to an increase in the levels of pro-apoptotic proteins such as Bax, caspase 8, and caspase 9, and a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.gov This modulation of apoptotic pathways ultimately leads to the selective death of cancer cells.
| Molecular Mechanism | Key Findings | Affected Cellular Process | Reference |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of FAK phosphorylation and potential for CDK1 and Pim-1 kinase inhibition. | Cell signaling, proliferation, survival, and migration. | semanticscholar.orgnih.gov |
| Inhibition of Tubulin Polymerization | Disruption of microtubule assembly. | Cell division (mitosis). | |
| Cell Cycle Modulation | Arrest of cells in the G2/M phase of the cell cycle. | Cell proliferation and division. | nih.gov |
| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax, caspases) and downregulation of anti-apoptotic proteins (Bcl-2). | Programmed cell death. | nih.gov |
Modulation of Protein Expression (e.g., Cyclin-B1)
Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been shown to modulate the expression of key proteins involved in cell cycle regulation, such as Cyclin-B1. Research into a series of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-linked oxindoles identified three compounds—7, 11, and 15—that exhibited potent anti-proliferative activity. nih.govresearchgate.net Treatment of cancer cell lines with these specific derivatives led to an accumulation of cells in the G2/M phase of the cell cycle, which was associated with increased levels of Cyclin-B1 protein. nih.govresearchgate.net
Conversely, a different study on a novel series of Mitogen-activated protein kinase-interacting protein kinase (MNK) inhibitors featuring an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol scaffold demonstrated an opposite effect. nih.gov One potent compound from this series, compound 18, was found to decrease the levels of Cyclin-B1 in A549 and MDA-MB-231 cancer cell lines. nih.gov This reduction in Cyclin-B1 expression contributed to the compound's ability to impair cell growth and arrest the cell cycle in the G0/G1 phase. nih.gov These findings indicate that the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold can be modified to either increase or decrease Cyclin-B1 expression, depending on the other linked chemical moieties.
In Vitro Migration Assay Studies
The anti-migratory potential of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives has been evaluated in various in vitro models. A study involving a series of eighteen derivatives identified compounds that significantly reduced cell migration in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov This inhibition of migration is a crucial aspect of their potential as anticancer agents. nih.gov Further investigation into the mechanism revealed that this activity could be explained by the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT) and inhibition of matrix metalloproteinases. nih.gov
In a separate study, a novel MNK inhibitor based on the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol scaffold, compound 18, was also shown to inhibit cell migration in A549 cells. nih.gov The ability of these compounds to impede cancer cell migration in laboratory assays highlights a significant area of their biological activity.
Antimicrobial Activity
Derivatives of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole have demonstrated a wide range of antimicrobial activities, including effects against mycobacteria, bacteria, fungi, and protozoan parasites.
Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
Several series of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been synthesized and evaluated for their in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.netcbijournal.com In one study, a series of ten compounds was tested using the Alamar Blue susceptibility test. researchgate.net The derivative 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole (5f) showed the highest inhibitory activity of 98% with a Minimum Inhibitory Concentration (MIC) of 3.14 µg/ml. researchgate.netcbijournal.com
Another study screened a series of 2,5,6-trisubstituted imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles using the BACTEC 460 radiometric system. researchgate.net Two compounds, 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-5-carbaldehyde (6c) and (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)methanol (7a), demonstrated the highest inhibitory activity at 100%. researchgate.net Other derivatives showed moderate activity, with inhibition percentages ranging from 15% to 36% at a concentration of >6.25 µg/ml. researchgate.net
| Compound | Inhibition (%) | MIC (µg/ml) | Reference |
|---|---|---|---|
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole (5f) | 98% | 3.14 | researchgate.netcbijournal.com |
| 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-5-carbaldehyde (6c) | 100% | >6.25 | researchgate.net |
| (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)methanol (7a) | 100% | >6.25 | researchgate.net |
| Compound 6a | 36% | >6.25 | researchgate.net |
| Compound 6b | 30% | >6.25 | researchgate.net |
| Compound 7c | 15% | >6.25 | researchgate.net |
| Compound 8a | 20% | >6.25 | researchgate.net |
Antibacterial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
The antibacterial properties of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. One study found that a series of these compounds possessed slight to moderate activity against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net However, the same series of compounds was found to be inactive against Staphylococcus aureus. nih.gov Specifically, compounds 5d and 6h were moderately active against E. coli, while compound 7b was moderately active against P. aeruginosa. nih.gov Another study reported moderate antibacterial activity for certain derivatives against E. coli and S. aureus. researchgate.net
| Bacterial Strain | Activity Level | Active Compounds | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inactive to Moderate | - | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Slight to Moderate | 7b | nih.govresearchgate.net |
| Escherichia coli | Slight to Moderate | 5d, 6h | nih.govresearchgate.net |
Antifungal Activity (e.g., against Candida albicans)
Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have shown significant antifungal activity, particularly against Candida albicans. nih.govnih.gov A study focusing on imidazole-fused analogues revealed strong antifungal activity and high selectivity for C. albicans over bacteria. nih.gov The compound N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a) demonstrated the highest activity, with a 50% minimal inhibitory concentration (MIC50) of 0.16 µg/mL. nih.gov This potency was noted to be thirteen times that of gatifloxacin (B573) and three times that of fluconazole, two standard control drugs. nih.gov Other studies have consistently reported that derivatives from this chemical class are active against various fungal strains, including C. albicans. nih.govresearchgate.netnih.gov
| Compound | Activity (MIC) | Reference |
|---|---|---|
| Compound 21a | 0.16 µg/mL (MIC50) | nih.gov |
| General Derivatives | Slight to Moderate Activity | nih.gov |
Antileishmanial Activity
The therapeutic potential of the broader 1,3,4-thiadiazole class extends to antileishmanial activity. derpharmachemica.com A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro activity against both promastigote and amastigote forms of Leishmania major. mui.ac.ir The results showed that all synthesized compounds exhibited good antileishmanial activity. Compound II was identified as the most active after 24 hours of incubation, with half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes. mui.ac.ir The imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold is specifically recognized for possessing leishmanicidal properties.
Other Enzyme Inhibition Studies
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease. Several studies have investigated imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives as potential AChE inhibitors.
A novel series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives, which notably lack the zinc-binding sulfonamide group, have demonstrated potent inhibitory activity against AChE. In one study, these compounds exhibited inhibition constants (Kᵢ) in the low nanomolar range, from 20.52 to 54.06 nM. The investigation highlights that these derivatives can serve as a promising foundation for the development of new, potent AChE inhibitors.
Another study designed and synthesized a series of imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives specifically as potential cholinesterase inhibitors for Alzheimer's disease treatment. The in vitro inhibition assays confirmed that these compounds exhibited moderate inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Table 1: Acetylcholinesterase (AChE) Inhibition by Imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole Derivatives
| Compound Type | Inhibition Constant (Kᵢ) | Reference |
|---|
Note: This table is interactive and can be sorted by column.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.
Imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, specifically hCA I and hCA II. A study of non-sulfonamide 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives reported low nanomolar inhibitory activity. The inhibition constants (Kᵢ) were found to be in the range of 23.44–105.50 nM for hCA I and 10.32–104.70 nM for hCA II. Notably, one compound from this series inhibited hCA I up to 18-fold more effectively than the standard inhibitor acetazolamide, while another compound showed a 5-fold selectivity for hCA II.
The potential of these compounds as CA inhibitors is a recurring theme in the literature, demonstrating their significance in target-oriented drug design. researchgate.net
Table 2: Carbonic Anhydrase (hCA I & hCA II) Inhibition by Imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole Derivatives
| Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|
| hCA I | 23.44 - 105.50 nM |
Note: This table is interactive and can be sorted by column.
Fibroblast Stromelysin-1 Inhibition
Based on a review of the available scientific literature, no in vitro studies have been published concerning the specific inhibitory activity of 6-Methylimidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole or its direct derivatives against fibroblast stromelysin-1 (MMP-3).
H(+)-K(+)-Exchanging ATPase Inhibition
A comprehensive search of scientific databases indicates that there are currently no published in vitro studies evaluating the inhibitory effects of 6-Methylimidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole or its derivatives on the H(+)-K(+)-exchanging ATPase enzyme.
β-Glucuronidase Inhibition
While various thiadiazole derivatives have been identified as a new class of β-glucuronidase inhibitors, with some compounds showing activity significantly superior to the standard D-saccharic acid 1,4-lactone, specific in vitro studies on the imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole scaffold are not detailed in the reviewed literature. researchgate.net The general class of 1,2,4-thiadiazole (B1232254) derivatives has been noted for its β-glucuronidase inhibition activities, but quantitative data for the fused imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole system is not available. amsterdamumc.nl
Cyclooxygenase and Jun Kinase Inhibition
Cyclooxygenase (COX) Inhibition:
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. A series of 2,6-diaryl-imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Molecular docking studies were performed to investigate the interactions between these compounds and the COX-1 and COX-2 enzymes. nih.gov The results indicated that one particular compound exhibited a higher predicted inhibition of COX-2 compared to the standard drug, diclofenac. nih.gov This suggests that the imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole scaffold is a promising candidate for developing selective COX-2 inhibitors. iiarjournals.orgnih.gov
Jun Kinase Inhibition:
A review of the biological activities of imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives reports them as potential inhibitors of Jun kinase. researchgate.net However, a detailed search of the scientific literature did not yield specific in vitro enzyme inhibition studies or quantitative data, such as IC₅₀ values, for this particular activity. Therefore, while it is a noted area of potential biological activity, dedicated research on the direct inhibitory effects of these compounds on Jun kinase appears to be limited.
HIV-1 Protease Inhibition
Research into the anti-HIV activity of the broader class of thiadiazole derivatives has been conducted. However, specific studies detailing the inhibitory activity of 6-Methylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole against HIV-1 protease are not extensively available in the reviewed literature. The anti-HIV potential of various imidazole (B134444), oxazole, and thiazole hybrids has been a subject of scientific investigation. doi.org
While direct inhibition of HIV-1 protease by 6-Methylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole is not explicitly documented, the parent scaffold of imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole has been investigated for a range of biological activities. researchgate.net Some thiadiazole derivatives have been identified as potential leads for the treatment of HIV-1, although the specific mechanism of action is not always centered on protease inhibition. mdpi.com Often, compounds containing the thiadiazole moiety exhibit anti-HIV activity through mechanisms such as non-nucleoside reverse transcriptase inhibition.
Antioxidant Activity (e.g., FRAP, DPPH Methods)
The antioxidant potential of novel imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole (ITD) hybrid compounds has been assessed using established methodologies such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. In a study by Bayrak et al. (2019), a series of new ITD compounds were synthesized and their antioxidant capacities were examined. The investigation revealed that several of the synthesized compounds exhibited notable activity in both FRAP and DPPH methods. Specifically, compounds designated as 2 , 3a , 3b , 6c , 9 , 11 , and 13 were identified as having antioxidant properties. nih.gov
The study involved fixing the C-2 position of the ITD structure with a 3,4-hydroxybenzene ring and comparing the properties of two series of compounds with either a phenyl or a 4-chlorophenyl group at the C-6 position. Further modifications at the C-5 position with different pharmacophores were also explored to determine their impact on biological activity. nih.gov
Interactive Data Table: Antioxidant Activity of Imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole Derivatives
| Compound ID | Phenyl Group at C-6 | 4-Chlorophenyl Group at C-6 | Active in FRAP Assay | Active in DPPH Assay |
| 2 | ✓ | ✓ | ✓ | |
| 3a | ✓ | ✓ | ✓ | |
| 3b | ✓ | ✓ | ✓ | |
| 6c | ✓ | ✓ | ✓ | |
| 9 | ✓ | ✓ | ✓ | |
| 11 | ✓ | ✓ | ✓ | |
| 13 | ✓ | ✓ | ✓ |
Antisecretory Activity (e.g., Isolated Rabbit Gastric Glands Assay)
The antisecretory potential of imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole derivatives has been investigated, with a focus on their effects on gastric acid secretion. A study by Guerrato et al. reported the synthesis of various imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole derivatives and evaluated their antisecretory activity. Notably, the compound 2,6-dimethyl-5-hydroxymethylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole was synthesized as part of this research. The study found that a related compound, 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole, demonstrated significant antisecretory activity in the isolated rabbit gastric glands assay. This assay is a standard in vitro method to assess the direct effects of compounds on gastric acid secretion.
The general class of imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazoles has been recognized for possessing antisecretory properties among a range of other biological activities.
Antiviral Research (e.g., against SARS-CoV-2, Rhinovirus)
While specific in vitro studies on the activity of 6-Methylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole against SARS-CoV-2 and rhinovirus are limited, the broader class of thiadiazole-containing compounds has been a subject of antiviral research.
In the context of SARS-CoV-2, several studies have explored the potential of thiazole and thiadiazole derivatives as inhibitors of the main protease (Mpro), an essential enzyme for viral replication. For instance, a study reported the evaluation of thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives as potential inhibitors of the SARS-CoV-2 main protease. doi.org Another in silico study conducted virtual screening of novel thiadiazole-based molecules containing a 1,2,3-triazole moiety against the COVID-19 main protease, with some compounds showing good docking scores. nih.govresearchgate.net
Regarding rhinoviruses, the causative agents of the common cold, research has been conducted on various heterocyclic compounds. One study focused on the development of 3-aryl-1,2,4-oxadiazole derivatives as potent inhibitors of human rhinovirus (hRV). Although this study does not directly involve imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazoles, it highlights the ongoing effort to identify novel antiviral agents with heterocyclic scaffolds. The antiviral activity of the broader 2-amino-1,3,4-thiadiazole (B1665364) moiety has been reviewed, indicating a wide range of activities against several viral strains. www.gov.br
Structure Activity Relationship Sar Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For 6-methylimidazo[2,1-b] rdd.edu.iqnih.govresearchgate.netthiadiazole derivatives, SAR studies have provided valuable insights.
The nature and position of substituents on the imidazo[2,1-b] rdd.edu.iqnih.govresearchgate.netthiadiazole ring system have a profound impact on biological activity. The presence of the 6-methyl group itself is a key structural feature. SAR studies on related compounds have shown that modifications at the 2- and 5-positions can dramatically alter the antimicrobial, antifungal, and antitubercular potency. For example, the introduction of different aryl or alkyl groups at the 2-position can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets. Similarly, substitution at the 5-position can also lead to significant changes in activity.
Structure Activity Relationship Sar Studies of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives
Correlating Structural Modifications with Observed Biological Responses
The biological activity of imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives is significantly influenced by the nature and position of substituents on the fused ring system. irjmets.com Systematic modifications at the C-2, C-5, and C-6 positions have led to the identification of derivatives with potent and selective activities.
For instance, in the pursuit of anticancer agents, substitutions at the 5-position have shown notable effects. The introduction of formyl and thiocyanate (B1210189) groups at this position resulted in an increased antiproliferative activity against a panel of 60 human tumor cell lines. researchgate.net Specifically, a derivative bearing a thiocyanate group at C-5 demonstrated significant in vitro anticancer activity against colon cancer cell lines. researchgate.net
In the context of antibacterial and antifungal activity, the substituents on the aryl rings attached at the C-2 and C-6 positions play a critical role. Studies have shown that fixing a 3,4-dihydroxybenzene ring at the C-2 position while varying the substituent at the C-6 position (phenyl or 4-chlorophenyl) significantly impacts antimicrobial and antitubercular activities. nih.gov Further modifications at the C-5 position by introducing different pharmacophores, such as Mannich bases or 1,3-thiazolidin-4-one moieties, have led to compounds with very high anti-tuberculosis activity at low concentrations. nih.gov
Another study focusing on anti-inflammatory properties synthesized a series of 2,6-diaryl-imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives. It was observed that a compound with a trifluoromethyl (-CF3) group on the phenyl ring at the C-2 position exhibited better anti-inflammatory activity than the standard drug, diclofenac. mdpi.com This highlights how specific substitutions can fine-tune the biological response.
The following table summarizes the correlation between structural changes and biological activities for selected imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives.
| Position of Modification | Substituent | Observed Biological Activity |
| C-5 | Formyl (-CHO) | Increased antiproliferative activity researchgate.net |
| C-5 | Thiocyanate (-SCN) | Significant anticancer activity (colon cancer) researchgate.net |
| C-2 | 3,4-Dihydroxybenzene | Foundation for potent antitubercular agents nih.gov |
| C-6 | 4-Chlorophenyl | Enhanced antitubercular activity when combined with C-2 and C-5 modifications nih.gov |
| C-2 Aryl Ring | 4-Trifluoromethyl (-CF3) | Potent anti-inflammatory activity mdpi.com |
| C-6 Aryl Ring | 4-Methoxy (-OCH3) | High affinity for Pantothenate synthetase (Antitubercular target) |
| C-6 Aryl Ring | 4-Nitro (-NO2) / 4-Chloro (-Cl) | High affinity for antifungal targets |
Identification of Key Pharmacophoric Groups and Substructural Motifs for Enhanced Activity
Structure-activity relationship studies help in identifying the essential chemical moieties or functional groups (pharmacophores) responsible for the molecule's interaction with biological targets. researchgate.net For the imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole class, the fused heterocyclic system itself constitutes the core pharmacophore, providing a rigid scaffold for the optimal orientation of various substituents.
Key substructural motifs that consistently contribute to enhanced biological activity include:
Aryl Groups at C-2 and C-6: The presence of substituted or unsubstituted phenyl rings at both the C-2 and C-6 positions is a common feature in many active derivatives. mdpi.comirjmets.com These aromatic rings are crucial for establishing hydrophobic and van der Waals interactions within the binding pockets of target enzymes or receptors.
Substituents at C-5: The C-5 position is a critical point for electrophilic substitution, and modifications here can significantly modulate activity. irjmets.com The introduction of groups like formyl, thiocyanate, or even larger heterocyclic moieties can lead to enhanced potency, suggesting this position is often oriented towards a region of the biological target where specific interactions can be formed. researchgate.netnih.gov
Specific Functional Groups: The incorporation of particular functional groups on the aryl rings, such as halogens (Cl, Br), methoxy (B1213986) (-OCH3), nitro (-NO2), and trifluoromethyl (-CF3), has been identified as a key strategy for enhancing potency. mdpi.com These groups can act as hydrogen bond acceptors/donors or alter the electronic properties of the molecule to improve target binding.
Molecular docking studies have further elucidated these pharmacophoric requirements. For example, research targeting antitubercular and antifungal activity identified that a methoxy substitution on the phenyl ring at C-6 and a nitro or chloro group on the phenyl ring at the C-2 position led to the highest binding affinity for target proteins like Pantothenate synthetase. This indicates that the combination of these specific motifs creates a highly effective pharmacophore.
Influence of Substituent Position and Electronic Effects on Biological Potency
The biological potency of imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives is not only dependent on the presence of certain functional groups but also on their specific position and electronic characteristics (i.e., whether they are electron-donating or electron-withdrawing).
SAR studies have generally concluded that the presence of electron-withdrawing groups (EWGs) and less bulky substituents tends to increase biological activities. researchgate.net Conversely, the introduction of electron-donating groups (EDGs) and bulky moieties often leads to a decrease in activity. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), halogens (F, Cl, Br), and trifluoromethyl (-CF3) are potent EWGs. Their placement on the aryl rings at C-2 or C-6 can enhance biological activity. For example, derivatives with a 4-chlorophenyl or 4-bromophenyl group at the C-6 position often exhibit strong cytostatic and anticancer activities. researchgate.netnih.gov The trifluoromethyl group, a strong EWG, was instrumental in conferring high anti-inflammatory potency. mdpi.com These groups can enhance binding affinity by participating in electrostatic or dipole interactions with the target protein.
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2) are common EDGs. While sometimes associated with reduced activity, their effect is highly position-dependent and target-specific. For instance, a methoxy group at the para-position of the C-6 phenyl ring was found to be favorable for binding to the antitubercular target Pantothenate synthetase. This suggests that while a general trend exists, specific pockets on a biological target may have a preference for the electronic and steric properties of an EDG.
The position of the substituent is paramount. Generally, substitutions at the para-position of the phenyl rings at C-2 and C-6 are well-tolerated and often lead to the most potent compounds. This may be because this position allows the substituent to extend into a specific sub-pocket of the binding site without causing steric hindrance.
The following table illustrates the influence of electronic effects from substituents on biological potency.
| Substituent | Electronic Effect | Position | Impact on Biological Potency |
| -Cl, -Br | Electron-Withdrawing | C-6 Aryl (para) | Increased anticancer activity researchgate.net |
| -NO2 | Strong Electron-Withdrawing | C-2 Aryl (para) | High affinity for antifungal targets |
| -CF3 | Strong Electron-Withdrawing | C-2 Aryl (para) | Potent anti-inflammatory activity mdpi.com |
| -OCH3 | Electron-Donating | C-6 Aryl (para) | Favorable for antitubercular activity |
| -CHO | Electron-Withdrawing | C-5 | Increased antiproliferative activity researchgate.net |
Future Research Directions and Perspectives on 6 Methylimidazo 2,1 B 1 2 3 Thiadiazole Research
Exploration of Novel Synthetic Pathways for Diversified Scaffolds
The future development of therapeutics based on the 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole core is highly dependent on the ability to generate a wide array of structurally diverse analogs. While the classical synthesis, involving the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone, remains a robust and primary method, future research will likely focus on more innovative and efficient synthetic methodologies. mdpi.comresearchgate.netresearchgate.net
Key areas for exploration include:
Multi-Component Reactions (MCRs): The development of one-pot MCRs offers a promising avenue for rapidly assembling molecular complexity from simple precursors. For the related imidazo[2,1-b]thiazole (B1210989) scaffold, the Groebke–Blackburn–Bienaymé reaction (GBBR) has been successfully employed. mdpi.com Adapting such isocyanide-based MCRs to the synthesis of imidazo[2,1-b] nih.govnih.govthiadiazoles could significantly accelerate the discovery of novel derivatives by allowing for multiple points of diversification in a single synthetic step.
Green Chemistry Approaches: The use of environmentally benign reaction conditions, such as ionic liquids as reusable solvents and catalysts, has been reported for imidazothiadiazole synthesis. Further exploration of microwave-assisted synthesis and catalysis with solid-supported reagents can lead to higher yields, shorter reaction times, and a reduced environmental footprint.
Post-Cyclization Functionalization: The imidazo[2,1-b] nih.govnih.govthiadiazole core is amenable to further chemical modification, particularly at the C-5 position. mdpi.com Established electrophilic substitution reactions like Vilsmeier-Haack formylation, bromination, and thiocyanation provide derivatives with enhanced biological activities. researchgate.netnih.govnih.gov Future work should aim to expand the repertoire of these late-stage functionalization reactions, enabling the introduction of a wider range of pharmacophoric groups to fine-tune the biological and pharmacokinetic properties of the lead compounds. This strategy allows for the creation of focused libraries of compounds around a promising initial hit.
By pursuing these innovative synthetic pathways, chemists can efficiently generate extensive libraries of 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives, providing a rich chemical space for the discovery of new therapeutic agents.
Identification and Validation of New Molecular Targets for Therapeutic Intervention
A significant opportunity for future research lies in the identification and validation of novel molecular targets for 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives. While this scaffold is known for a wide range of biological effects, pinpointing the specific enzymes or receptors responsible for these actions is crucial for mechanism-based drug development. irjmets.com Several promising targets have been identified for the broader imidazothiadiazole class, which warrant further investigation.
Potential molecular targets include:
Protein Kinases: Kinases are critical regulators of cellular processes and established targets in oncology. Imidazo[2,1-b] nih.govnih.govthiadiazoles have been identified as inhibitors of several kinases, including:
Transforming Growth Factor-β Type-I Receptor Kinase (ALK5): Specific derivatives have shown potent ALK5 inhibition with IC50 values in the low nanomolar range (e.g., 0.0012 µM for one derivative), indicating potential for development as antifibrotic or anticancer agents. nih.govresearchgate.net
Focal Adhesion Kinase (FAK): Certain analogs inhibit FAK phosphorylation, a key process in cell migration and survival, with IC50 values between 0.59 and 2.81 µM in mesothelioma cell lines. nih.govamsterdamumc.nl
Pim Kinases: These serine/threonine kinases are implicated in hematopoietic malignancies. While the related imidazo[1,2-b]pyridazine (B131497) scaffold has yielded potent Pim kinase inhibitors, the potential of imidazo[2,1-b] nih.govnih.govthiadiazoles against this target family remains an open area for exploration. semanticscholar.orgfrontiersin.org
Microtubule Dynamics: The mitotic spindle is a validated anticancer target. Imidazo[2,1-b] nih.govnih.govthiadiazole-linked oxindoles have been shown to inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle, similar to established agents like colchicine. nih.gov
Metabolic and Other Enzymes: The scaffold has shown inhibitory activity against a diverse set of enzymes, suggesting broad therapeutic potential.
Dihydrofolate Reductase (DHFR): As inhibitors of DHFR, these compounds could function as antimicrobial or anticancer agents, with some analogs demonstrating IC50 values as low as 0.06 µM. nih.gov
Carbonic Anhydrases (hCA I & II) and Acetylcholinesterase (AChE): Non-sulfonamide derivatives have displayed potent, low nanomolar inhibition of these enzymes, suggesting applications in glaucoma, edema, and Alzheimer's disease. nih.govresearchgate.net
Microbial Enzymes: In the context of infectious diseases, enzymes like M. tuberculosis Pantothenate synthetase and fungal Glycylpeptide N-tetradecanoyl transferase have been identified as potential targets through molecular docking studies.
Future efforts should focus on validating these potential targets for 6-methyl-substituted analogs through rigorous biochemical and cell-based assays. Furthermore, chemoproteomics and other unbiased screening approaches could uncover entirely new molecular targets, expanding the therapeutic applicability of this versatile scaffold.
| Derivative Class | Target Enzyme | Reported Activity (IC50) | Potential Therapeutic Area |
| Imidazo[2,1-b] nih.govnih.govthiadiazoles | ALK5 | 0.0012 µM | Cancer, Fibrosis |
| Imidazo[2,1-b] nih.govnih.govthiadiazoles | FAK Phosphorylation | 0.59 - 2.81 µM | Cancer (Mesothelioma) |
| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine | DHFR | 0.06 µM | Cancer, Infectious Disease |
| Imidazo[2,1-b] nih.govnih.govthiadiazoles | hCA II | 10.32 nM (Kᵢ) | Glaucoma, Epilepsy |
| Imidazo[2,1-b] nih.govnih.govthiadiazoles | AChE | 20.52 nM (Kᵢ) | Alzheimer's Disease |
Advanced Computational Modeling for Mechanism-Based Chemical Design
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling a more rational, hypothesis-driven approach to chemical design. For the 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole scaffold, these methods can accelerate the journey from hit identification to lead optimization.
Future research will increasingly leverage advanced computational techniques:
Structure-Based Drug Design (SBDD): Molecular docking has been instrumental in understanding how imidazo[2,1-b] nih.govnih.govthiadiazole derivatives may interact with the active sites of target proteins like ALK5, HIV-1 protease, and various microbial enzymes. nih.govnih.govresearchgate.net As more high-resolution crystal structures of relevant targets become available, SBDD will guide the design of new analogs with improved potency and selectivity by optimizing key interactions, such as hydrogen bonds and hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have successfully modeled the antiproliferative activity of imidazo[2,1-b] nih.govnih.govthiadiazoles, identifying lipophilicity, electronic, and steric factors as key determinants of potency. nih.gov Future QSAR models, incorporating larger datasets and more sophisticated machine learning algorithms, will provide deeper insights into the structure-activity landscape and enhance the predictive power for designing novel compounds.
In Silico ADME/Tox Profiling: A critical aspect of drug design is ensuring that potent compounds also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and an acceptable toxicity profile. Computational tools that predict parameters like lipophilicity (CLogP), gastrointestinal absorption, and toxicity risks are being increasingly applied to imidazo[2,1-b] nih.govnih.govthiadiazole derivatives. nih.govnih.gov Integrating these in silico ADME/Tox predictions early in the design cycle will help prioritize compounds with a higher probability of success in later preclinical and clinical stages, saving time and resources.
By combining these computational approaches, researchers can more effectively navigate the complex chemical space of 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives, leading to the efficient design of potent and drug-like candidates for a variety of therapeutic interventions.
Q & A
Q. What are the common synthetic routes for 6-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives?
The synthesis typically involves cyclization reactions between 2-amino-1,3,4-thiadiazole derivatives and α-haloketones. For example, hydrazonoyl halides can react with alkyl carbothioates to form the thiadiazole core . Microwave-assisted synthesis and solvent-free conditions are also employed to enhance yields and reduce reaction times . Key intermediates like 2-amino-1,3,4-thiadiazoles are synthesized via condensation of thiosemicarbazide with aryl carboxylic acids under acidic conditions (e.g., H2SO4 or POCl3) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on techniques like <sup>1</sup>H/<sup>13</sup>C NMR, IR spectroscopy, and X-ray crystallography. For instance, X-ray studies of analogous compounds (e.g., 5,6-dimethyl derivatives) confirm protonation occurs at the N(7) position in the thiadiazole ring . NMR spectral data (e.g., δ ~2.5 ppm for methyl groups) and mass spectrometry (LCMS) validate molecular weight and purity .
Q. What are the primary biological targets of this compound derivatives?
These compounds often target cyclooxygenases (COX-1/COX-2), inhibiting prostaglandin synthesis to reduce inflammation . Derivatives also exhibit anticancer activity by disrupting kinase pathways (e.g., EGFR or FAK) in pancreatic and breast cancer models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for imidazo[2,1-b][1,3,4]thiadiazoles?
Discrepancies arise from varying reaction conditions (e.g., solvent, temperature, or catalysts). For acid-sensitive substituents, traditional methods using H2SO4 may degrade products; alternative catalysts like ionic liquids or nano-MgO improve compatibility . Optimization via Design of Experiments (DoE) or computational modeling (e.g., DFT) can identify optimal parameters .
Q. What strategies enhance the anticancer potency of this compound derivatives?
Structural modifications include:
- Introducing trifluoromethyl or bromo groups at C-5/C-6 to improve membrane permeability .
- Hybrid scaffolds (e.g., coupling with benzothiazole or indole moieties) to target multiple pathways (e.g., EGFR and FAK) .
- Palladium-catalyzed amination at C-5 to diversify substituents and enhance selectivity .
Q. How do protonation states and crystal packing influence the reactivity of imidazo[2,1-b][1,3,4]thiadiazoles?
X-ray crystallography reveals protonation at N(7) stabilizes the heterocyclic core, affecting intermolecular interactions (e.g., hydrogen bonding) and solubility . Crystal lattice parameters (e.g., space group P-1, specific dihedral angles) guide co-crystal design for drug formulation .
Q. What advanced techniques validate the mechanism of action of these compounds in biological systems?
- Kinase inhibition assays : Measure IC50 values against targets like EGFR or FAK using purified enzymes .
- Molecular docking : Predict binding modes to COX-2 or FAK (PDB: 1PXX) using software like AutoDock .
- In vivo models : Assess pharmacokinetics (e.g., bioavailability) in xenograft mice, supported by HPLC-MS for metabolite profiling .
Q. How can researchers address challenges in functionalizing the thiadiazole ring without destabilizing the core structure?
- Use mild bromination agents (e.g., N-bromosuccinimide) to introduce halogens at C-5 .
- Employ microwave-assisted Suzuki-Miyaura coupling for aryl substitutions .
- Protect reactive sites (e.g., N-7) with Boc groups during synthesis .
Methodological Notes
- Spectral Analysis : Always cross-validate NMR assignments with HSQC/HMBC for regiochemical confirmation .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
- Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst loading) in detail to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
